molecular formula C9H11N3O2 B2928577 6-(Methoxymethoxy)-1H-indazol-3-amine CAS No. 951624-24-1

6-(Methoxymethoxy)-1H-indazol-3-amine

Cat. No.: B2928577
CAS No.: 951624-24-1
M. Wt: 193.206
InChI Key: CCEZDCVACZZSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methoxymethoxy)-1H-indazol-3-amine is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring This specific compound features a methoxymethoxy group at the 6-position and an amine group at the 3-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethoxy)-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The amine group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Amides, secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Methoxymethoxy)-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    Indazole: The parent compound without the methoxymethoxy and amine groups.

    5-Methoxyindazole: A similar compound with a methoxy group at the 5-position.

    3-Aminoindazole: A compound with an amine group at the 3-position but lacking the methoxymethoxy group.

Uniqueness: 6-(Methoxymethoxy)-1H-indazol-3-amine is unique due to the presence of both the methoxymethoxy and amine groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

6-(methoxymethoxy)-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-13-5-14-6-2-3-7-8(4-6)11-12-9(7)10/h2-4H,5H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEZDCVACZZSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC2=C(C=C1)C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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